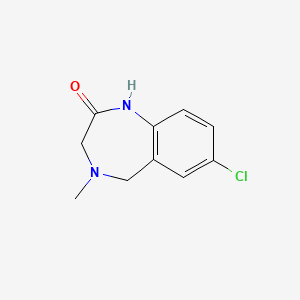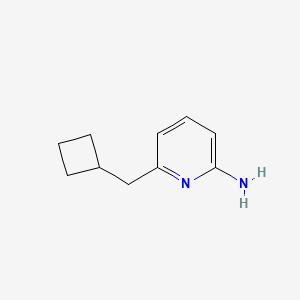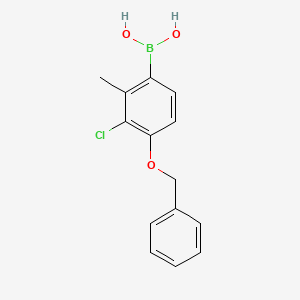
2,3-Dimethyl-4-(methylthio)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C10H12OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at the 2 and 3 positions and a methylthio group at the 4 position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80-100°C and the reaction time ranging from 2 to 4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,3-Dimethyl-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,3-Dimethyl-4-(methylthio)benzoic acid.
Reduction: 2,3-Dimethyl-4-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2,3-Dimethyl-4-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2,3-Dimethyl-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.
相似化合物的比较
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but lacks the two methyl groups at the 2 and 3 positions.
2,4-Dimethylbenzaldehyde: Lacks the methylthio group at the 4 position.
3,4-Dimethylbenzaldehyde: Lacks the methylthio group at the 4 position.
Uniqueness
2,3-Dimethyl-4-(methylthio)benzaldehyde is unique due to the presence of both the methylthio group and the two methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research.
属性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12OS/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 |
InChI 键 |
JTXFBONNPPTKPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)SC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
